molecular formula C12H25NO5S4 B561845 Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical CAS No. 229621-30-1

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Cat. No. B561845
CAS RN: 229621-30-1
M. Wt: 391.574
InChI Key: UFKKQFGMIKQTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical is a chemical compound with the molecular formula C12H25NO5S4 . It is also known by other names such as 1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine .


Molecular Structure Analysis

The molecular weight of this compound is 391.6 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in dichloromethane, ether, ethyl acetate, and methanol . It has a melting point of 103-104°C .

Scientific Research Applications

Magnetic and EPR Spectroscopy

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical, a stable free radical, is extensively used in forming complexes with metal ions. The magnetic moments and EPR (Electron Paramagnetic Resonance) spectra of these complexes provide valuable insights into the interaction between the radical groups and metal ions. Some complexes demonstrate temperature-dependent interactions, making them suitable for studying magnetic properties and radical behavior in different conditions (Weissgerber & Schwarzhans, 1976).

Mass Spectrometry

These radicals are also vital in the synthesis of 'spin labels' for mass spectrometry. Studies involving high-resolution mass spectra of these nitroxides have provided insights into the ionization and fragmentation patterns, crucial for understanding molecular structures and reactions in various compounds (Davies, Morrison, & Barratt, 1974).

Spin-Labelling and Crystallography

The radical is used as a spin-labelling reagent, particularly for amino functions, demonstrating its versatility in biochemistry. The crystal structures derived from such spin-labelled compounds help in understanding molecular configurations and interactions at a detailed level (Alcock, Golding, Ioannou, & Sawyer, 1977).

Intermolecular Interactions

Investigations into the magnetic susceptibilities of compounds synthesized with these radicals have unveiled their capability to exhibit intermolecular ferromagnetic and antiferromagnetic interactions. This characteristic is beneficial for materials science, especially in developing new materials with specific magnetic properties (Togashi et al., 1996).

Biomedical Applications

The high hydrophilicity of certain radicals derived from this compound is crucial for biomedical applications. The synthesis of hydrophilic TAM radicals, for instance, highlights their potential in EPR spectroscopy and imaging, and as polarizing agents for dynamic nuclear polarization, especially in magnetic resonance fields (Qu et al., 2019).

Stability and Shielding

The radical's derivatives have been synthesized to improve stability and provide steric and electrostatic shielding. This development is significant for potential applications as spin probes and labels, considering the stability of these radicals is paramount for accurate and reliable measurements in various scientific explorations (Lampp et al., 2019).

Mechanism of Action

This compound is described as a cross-linking, sulfhydryl spin label . Spin labels are paramagnetic molecules used in conjunction with electron spin resonance (ESR) to study the motion and local environment of the spin label.

properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKKQFGMIKQTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.